An In-depth Technical Guide to 1-Decanol for Laboratory Applications
An In-depth Technical Guide to 1-Decanol for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-decanol, tailored for its application in a laboratory setting. The document includes detailed data, experimental protocols, and visual workflows to support researchers in the effective and safe use of this versatile long-chain fatty alcohol.
Core Physicochemical Properties of 1-Decanol
1-Decanol, also known as decyl alcohol, is a straight-chain fatty alcohol with ten carbon atoms.[1] It presents as a colorless, viscous liquid with a characteristic sweet, fat-like, or floral odor.[2][3] At lower temperatures, it solidifies into leaf-like or rectangular plate-like crystals.[4]
General and Physical Properties
The fundamental properties of 1-decanol are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| IUPAC Name | Decan-1-ol | [1] |
| Synonyms | n-Decyl alcohol, Capric alcohol, Agent 504 | |
| Molecular Formula | C₁₀H₂₂O or CH₃(CH₂)₉OH | |
| Molar Mass | 158.28 g/mol | |
| CAS Number | 112-30-1 | |
| Appearance | Colorless to light yellow viscous liquid | |
| Odor | Sweet, fat-like, floral | |
| Melting Point | 5-7 °C (41-45 °F; 278-280 K) | |
| Boiling Point | 230-232.9 °C (446-451.2 °F; 503-506 K) | |
| Density | 0.829 - 0.8312 g/cm³ at 20-25 °C | |
| Refractive Index (n²⁰/D) | 1.437 | |
| Vapor Pressure | <1 hPa at 20 °C; 1 mm Hg at 70 °C | |
| Vapor Density | 4.5 - 5.5 (vs air) | |
| Viscosity | 12.048 mPa·s at 25 °C | |
| Flash Point | 82 - 108 °C (179.6 - 226 °F) | |
| Auto-ignition Temperature | 254 - 255 °C | |
| Explosive Limits | 0.9 - 5.7% (V) |
Solubility Profile
1-decanol is characterized by its poor solubility in water and high solubility in organic solvents.
| Solvent | Solubility | References |
| Water | Insoluble (37 mg/L at 25°C; 0.37 g/100ml at 20°C) | |
| Ethanol | Soluble / Miscible | |
| Ether | Easily Soluble / Miscible | |
| Benzene | Soluble | |
| Petroleum Ether | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Chloroform | Miscible | |
| Acetone | Miscible | |
| Glycerin | Insoluble | |
| Mineral Oil | Soluble |
Spectroscopic Data
Spectroscopic data is crucial for the identification and purity assessment of 1-decanol.
| Data Type | Availability | Source |
| ¹H NMR | Available | SpectraBase, ChemicalBook |
| ¹³C NMR | Available | FooDB |
| FTIR | Available | NIST WebBook, SpectraBase |
| Mass Spectrum (GC-MS) | Available | NIST WebBook, SpectraBase |
| Raman | Available | SpectraBase |
Laboratory Applications and Chemical Reactivity
1-decanol serves as a key intermediate and solvent in various chemical processes. Its applications include the synthesis of plasticizers, lubricants, surfactants, and solvents. It is also used as a penetration enhancer for transdermal drug delivery and as a component in fragrances and food flavorings.
Key Chemical Reactions:
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Esterification: Reacts with carboxylic acids to form esters, which are used as plasticizers and fragrances.
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Oxidation: Can be oxidized to form decanal (an aldehyde) or decanoic acid (a carboxylic acid).
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Reactivity: Reacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides. It is stable in mildly acidic and alkaline solutions.
The following diagram illustrates the relationship between 1-decanol's properties and its primary applications.
Experimental Protocols for Lab Use
Purification of 1-Decanol
Commercial 1-decanol may require purification to remove impurities for sensitive applications. The two primary methods are fractional distillation and fractional crystallization.
This method is suitable for separating 1-decanol from non-volatile impurities or those with significantly different boiling points.
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Apparatus Setup: Assemble an all-glass fractional distillation apparatus equipped with a vacuum source, a manometer, and a collection flask. Ensure all joints are properly sealed with vacuum grease.
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Charge the Flask: Add the crude 1-decanol to the distillation flask along with boiling chips or a magnetic stir bar.
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Evacuate the System: Gradually reduce the pressure in the system to approximately 10 mmHg.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at approximately 110 °C under 10 mmHg pressure. Discard the initial and final fractions (foreruns and tails) to ensure high purity.
-
Purity Assessment: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
This technique leverages the relatively high melting point of 1-decanol (5-7 °C) to separate it from impurities that remain liquid at lower temperatures.
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Cooling: Place the crude 1-decanol in a flask and cool it in an ice bath or refrigerator until partial solidification occurs.
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Separation: Quickly decant or filter the remaining liquid from the solid crystals. The solid fraction will be enriched in 1-decanol.
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Repetition: For higher purity, the process can be repeated by melting the solid fraction and recrystallizing it.
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Drying: Ensure the final purified solid is free from residual liquid before use.
The following workflow diagram outlines the decision-making process for purifying 1-decanol.
Synthesis Involving an Alcohol: Grignard Reaction
To illustrate a common synthetic application where a long-chain alcohol is the target product, the following protocol describes the synthesis of 1-phenyl-1-decanol via a Grignard reaction between benzaldehyde and a nonyl Grignard reagent. This is a representative example of C-C bond formation to produce a secondary alcohol.
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Grignard Reagent Preparation:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
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Add a solution of 1-bromononane in anhydrous diethyl ether dropwise to the magnesium. A small iodine crystal can be used as an initiator.
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The reaction is initiated when the iodine color disappears and bubbling is observed. Stir until most of the magnesium is consumed.
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-
Reaction with Aldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
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-
Workup:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
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Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-phenyl-1-decanol.
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The experimental workflow for this synthesis is depicted below.
Safety, Handling, and Storage
1-decanol is a combustible liquid and can cause serious eye irritation. It may also cause skin and respiratory irritation.
4.1. Hazard and Safety Data
| Parameter | Information | References |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning / Danger | |
| Hazard Statements | H319: Causes serious eye irritation. H331/H332: Toxic/Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. | |
| LD50 (Oral, Rat) | 4,720 mg/kg | |
| LD50 (Dermal, Rabbit) | 3,560 mg/kg | |
| LC50 (Inhalation, Mouse) | 4 mg/L (4h) |
4.2. Handling and Storage Recommendations
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Ventilation: Use only outdoors or in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.
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Storage: Store in a tightly sealed container in a cool, dry place below +30°C. Keep away from heat, sparks, or open flames. Store separately from strong oxidants, acid anhydrides, and acid chlorides.
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Spill Response: In case of a spill, cover the material with an inert absorbent and collect it in sealable containers for disposal as hazardous waste. Do not let the chemical enter the environment.
